molecular formula C14H16O4 B13095671 Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B13095671
M. Wt: 248.27 g/mol
InChI Key: YVJRGTPYSGZBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a high-value chemical building block classified as a donor-acceptor (DA) cyclopropane. In this structure, the cyclopropane ring is activated by an electron-withdrawing group (the 1,1-diester) and an electron-donating group (the p-tolyl ring), making it a versatile 1,4-dielectrophile for ring-opening and cycloaddition reactions in organic synthesis . Its primary research value lies in the streamlined construction of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry. Specifically, this compound can be used in Lewis acid-catalyzed reactions with primary amines (such as anilines and benzylamines) to access pharmacologically important 1,5-substituted pyrrolidin-2-ones . These γ-lactam derivatives are found in molecules that act as inhibitors for various biological targets, including histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . Furthermore, the (S)-enantiomer of this cyclopropane has been shown to react with nitriles, such as acetonitrile, to form dihydropyrrole derivatives, demonstrating its utility in generating molecular complexity from simple starting materials . This makes this compound a powerful synthon for researchers developing new synthetic methodologies and exploring the synthesis of bioactive compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3

InChI Key

YVJRGTPYSGZBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Dicarboxylates

Key Observations :

  • The p-tolyl derivative exhibits higher regioselectivity in annulations (e.g., with imidazopyridines) compared to phenyl or methoxy-substituted analogs, attributed to the electron-donating methyl group enhancing DA cyclopropane activation .
  • GaCl3-catalyzed dimerization of phenyl-substituted cyclopropanes yields [3+n] oligomers, whereas the p-tolyl analog undergoes selective (4+3) cycloadditions with thiones .
Reactivity in Ring-Opening and Annulation Reactions
  • Nucleophilic Ring-Opening :

    • The p-tolyl derivative reacts with acetonitrile under Sc(OTf)3 catalysis to form γ-lactams with inversion of configuration, a stereochemical outcome distinct from phenyl analogs .
    • In contrast, dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate shows reduced electrophilicity due to the electron-rich methoxy group, lowering reactivity in TaCl5-mediated reactions .
  • Cycloadditions :

    Substrate Reaction Partner Product Yield Catalyst
    p-Tolyl derivative Thiochalcone 2,3-Dihydrothiepine 73% Sc(OTf)3
    2-Phenyl derivative Benzaldehyde Chlorinated tetrahydronaphthalene 60–84% TaCl5
    2-(Naphthalen-1-yl) derivative Spiroannulation products 65% GaCl3
Physicochemical Properties
Property p-Tolyl Derivative Phenyl Derivative 2-(4-Methoxyphenyl) Derivative
Rf (Hexane:EtOAc) 0.2–0.3 (gradient) 0.1–0.2 0.2–0.3
IR ν(C=O) (cm⁻¹) 1745, 1720 1735, 1715 1750, 1730
Molecular Weight (g/mol) 284.30 270.27 300.32
Solubility CH2Cl2, THF CH2Cl2, EtOAc DMSO, CHCl3

Notes:

  • The p-tolyl derivative’s higher molecular weight and methyl group enhance lipophilicity compared to phenyl analogs, influencing chromatographic behavior (e.g., Rf values) .
  • Steric effects from the p-tolyl group reduce rotational freedom in NMR spectra, simplifying structural elucidation .

Biological Activity

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound features a cyclopropane ring with two ester functional groups and a p-tolyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of p-tolyl derivatives with dimethyl malonate under specific conditions that promote cyclopropanation.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity . A study demonstrated that compounds derived from this cyclopropane structure showed promising results against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF-7 (Breast Cancer)15.4Apoptosis induction
This compoundHeLa (Cervical Cancer)12.6Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Studies

The biological mechanisms underlying the activity of this compound have been explored through various studies. One notable study employed molecular docking techniques to predict interactions with specific biological targets, suggesting that the compound could act as an inhibitor for certain enzymes involved in cancer progression.

Case Study: Molecular Docking

A molecular docking study revealed that this compound binds effectively to the active site of target proteins associated with cancer cell metabolism. The binding affinity was calculated using standard scoring functions and compared with known inhibitors.

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